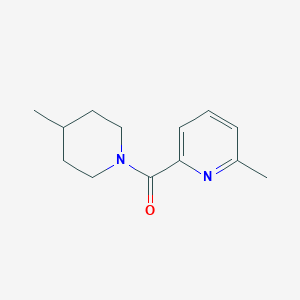
(4-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as MDMB-2201, is a synthetic cannabinoid that has gained popularity in the research community for its potential use in studying cannabinoid receptors and their effects on the body. This compound was first synthesized in 2012 by a team of researchers led by Alexandros Makriyannis at Northeastern University in Boston, Massachusetts.
Wirkmechanismus
(4-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone acts on the endocannabinoid system by binding to CB1 and CB2 receptors in the brain and other organs. This binding produces a range of effects that are similar to those of natural cannabinoids such as THC. (4-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to produce a range of effects on the body, including analgesia, sedation, and relaxation.
Biochemical and Physiological Effects
(4-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to produce a range of biochemical and physiological effects on the body. These effects include changes in heart rate, blood pressure, and body temperature. (4-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has also been shown to produce changes in immune function, including alterations in cytokine production and lymphocyte proliferation. Additionally, (4-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to produce changes in neurotransmitter release, including increases in dopamine and serotonin levels.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has several advantages for use in laboratory experiments. This compound is highly potent and produces a range of effects on the body, making it useful for studying the endocannabinoid system and its effects on the body. Additionally, (4-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is relatively stable and can be stored for long periods of time without degrading. However, there are also limitations to the use of (4-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone in laboratory experiments. This compound is highly potent and can produce significant side effects, making it important to use caution when handling and administering this compound. Additionally, the effects of (4-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone can be difficult to predict, and may vary depending on the dose, route of administration, and other factors.
Zukünftige Richtungen
There are several potential future directions for research on (4-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone and other synthetic cannabinoids. One area of interest is the development of new compounds that are more selective for specific cannabinoid receptors, allowing researchers to study the effects of these receptors in more detail. Additionally, there is interest in studying the effects of synthetic cannabinoids on specific diseases and conditions, such as chronic pain, epilepsy, and cancer. Finally, there is interest in developing new methods for administering synthetic cannabinoids, such as transdermal patches or inhalers, that may be more effective and less harmful than current methods.
Synthesemethoden
(4-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-methylpiperidine with 6-methylpyridine-2-carboxylic acid chloride to form an intermediate compound. This intermediate is then reacted with 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid to form the final product, (4-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone. The synthesis of this compound requires specialized equipment and expertise, and should only be attempted by trained professionals in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
(4-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the body. This compound has been shown to bind to cannabinoid receptors in the brain and other organs, producing a range of effects that are similar to those of natural cannabinoids such as THC. Researchers have used (4-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone to study the effects of synthetic cannabinoids on the immune system, the cardiovascular system, and the central nervous system.
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-6-8-15(9-7-10)13(16)12-5-3-4-11(2)14-12/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHZVVSRNFFDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
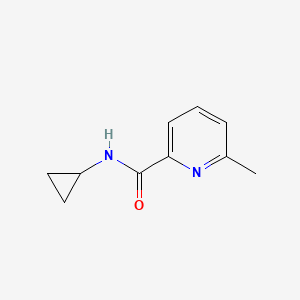
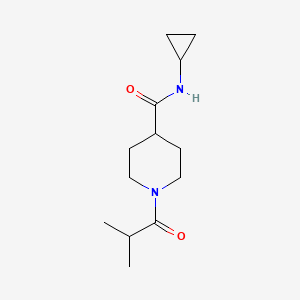

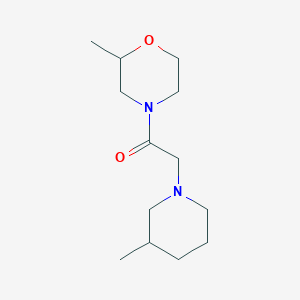
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

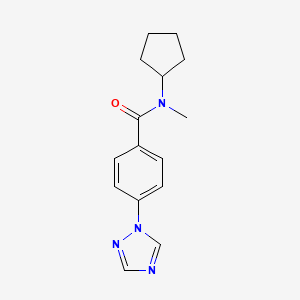
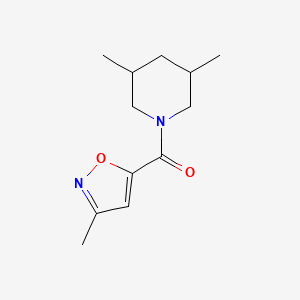


![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)